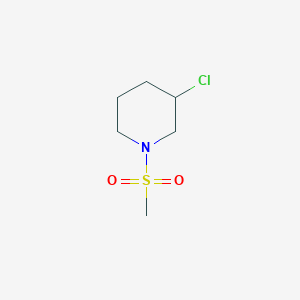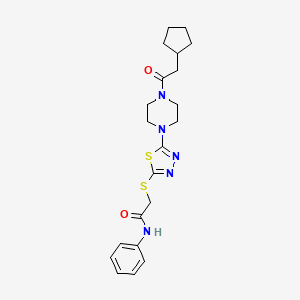
3-Chloro-1-methanesulfonylpiperidine
カタログ番号 B2560151
CAS番号:
1343308-43-9
分子量: 197.68
InChIキー: NKOVXJSSXLYQAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-methanesulfonylpiperidine is a chemical compound with the CAS Number: 1343308-43-9 . It has a molecular weight of 197.69 . The IUPAC name for this compound is 3-chloro-1-(methylsulfonyl)piperidine .
Molecular Structure Analysis
The InChI code for 3-Chloro-1-methanesulfonylpiperidine is1S/C6H12ClNO2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
3-Chloro-1-methanesulfonylpiperidine is a powder . It has a predicted density of 1.33±0.1 g/cm3 and a predicted boiling point of 311.2±52.0 °C .科学的研究の応用
Synthesis and Characterization
- Structural and Vibrational Properties : A study on 2-chloroethyl(methylsulfonyl)methanesulfonate, a compound with structural similarities to 3-Chloro-1-methanesulfonylpiperidine, explored its structural and vibrational properties. The research involved X-ray diffraction and theoretical methods to characterize the molecule, highlighting the utility of methanesulfonic acid derivatives in understanding molecular interactions and properties (Galván et al., 2018).
Catalytic Applications
- Methanesulfonic Acid in Catalysis : Methanesulfonic acid (MSA) has been employed as a catalyst for the alkylation of benzene with long-chain olefins, demonstrating the potential of methanesulfonic acid derivatives in facilitating environmentally friendly chemical processes (Luong et al., 2004).
Environmental Implications
- Biogeochemical Cycling : The metabolism of methanesulfonic acid by diverse aerobic bacteria highlights its role in the sulfur cycle, underscoring the environmental relevance of methanesulfonic acid derivatives. This study showcases the ecological significance of such compounds and their metabolic pathways (Kelly & Murrell, 1999).
Advanced Materials
- Nanoporous Organic Polymers : Methanesulfonic acid-catalyzed synthesis of nanoporous organic polymers based on 1,3,5-triazine units demonstrates the utility of methanesulfonic acid derivatives in the development of new materials with potential applications in gas adsorption and separation (Xiong et al., 2014).
特性
IUPAC Name |
3-chloro-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOVXJSSXLYQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-methanesulfonylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide](/img/structure/B2560070.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2560071.png)
![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)



![4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid](/img/structure/B2560080.png)
![6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2560085.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560087.png)


![3-allyl-9-(4-butylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2560090.png)
![1h-Pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B2560091.png)